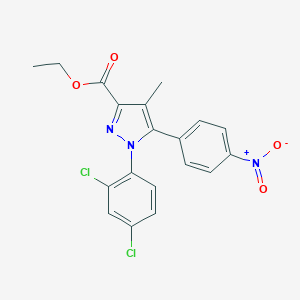

1-(2,4-Dichlorophenyl)-4-methyl-5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic Acid Ethyl Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound (CAS: 221385-24-6) is a pyrazole-3-carboxylate derivative featuring a 2,4-dichlorophenyl group at position 1, a methyl group at position 4, and a 4-nitrophenyl substituent at position 5 of the pyrazole ring. Pyrazole derivatives are widely explored for their pharmacological activities, particularly as cannabinoid receptor modulators .

Activité Biologique

1-(2,4-Dichlorophenyl)-4-methyl-5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic Acid Ethyl Ester (CAS 221385-24-6) is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its biological activity, including anticancer, anti-inflammatory, and other therapeutic effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H15Cl2N3O4, with a molecular weight of 420.25 g/mol. The structure includes a pyrazole ring substituted with dichlorophenyl and nitrophenyl groups, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H15Cl2N3O4 |

| Molecular Weight | 420.25 g/mol |

| CAS Number | 221385-24-6 |

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. Specifically, studies have shown that this compound demonstrates potent cytotoxic effects against various cancer cell lines.

- Case Study Findings :

- In vitro assays revealed IC50 values ranging from 73 to 84 µg/mL against different cancer cell lines including HeLa (cervical cancer) and HepG2 (liver cancer) cells. The growth inhibition percentages were 54.25% for HepG2 and 38.44% for HeLa cells, indicating selective cytotoxicity towards cancerous cells while sparing normal fibroblasts .

Anti-inflammatory Activity

The compound has also shown promising anti-inflammatory effects.

- Mechanism of Action :

Other Biological Activities

In addition to anticancer and anti-inflammatory effects, the compound's structure suggests potential activities against various biological targets:

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

- The dichlorophenyl moiety is crucial for enhancing lipophilicity and cellular uptake.

- The nitrophenyl group may facilitate interactions with biological targets through hydrogen bonding and π-stacking interactions.

Applications De Recherche Scientifique

Medicinal Chemistry

This compound has been investigated for its potential as a cannabinoid CB1 receptor antagonist . Research indicates that it can be utilized in the development of biarylpyrazole derivatives aimed at modulating cannabinoid receptors, which are crucial in various physiological processes including appetite regulation and pain sensation .

Anticancer Activity

Studies have shown that derivatives of this compound exhibit significant anticancer properties. For instance, the introduction of various substituents on the pyrazole ring has led to compounds that demonstrate selective cytotoxicity against cancer cell lines, making them candidates for further development as anticancer agents .

Anti-inflammatory Effects

Research highlights that the compound possesses anti-inflammatory properties, which can be attributed to its ability to inhibit specific pathways involved in inflammation. This makes it a potential candidate for treating inflammatory diseases .

Case Study 1: Cannabinoid Receptor Modulation

In a study published in Journal of Medicinal Chemistry, researchers synthesized several analogs of this compound to evaluate their binding affinity to CB1 receptors. Results indicated that specific modifications enhanced receptor binding and antagonistic activity, suggesting a pathway for therapeutic applications in obesity and metabolic disorders .

Case Study 2: Anticancer Evaluation

A series of experiments conducted on human cancer cell lines demonstrated that certain derivatives of this compound induced apoptosis more effectively than existing treatments. The study emphasized the need for further exploration into the structure-activity relationship (SAR) of these compounds to optimize their efficacy against specific cancer types .

Q & A

Basic Research Questions

Q. What multi-step synthetic routes are commonly employed to synthesize this pyrazole derivative?

The synthesis typically involves condensation and cyclization reactions. For example, analogs are synthesized via multi-step processes starting with substituted alcohols or aldehydes, followed by coupling with chlorophenyl or nitrophenyl groups. Key steps include nucleophilic substitution, hydrazine-mediated cyclization, and esterification . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical for yield improvement.

Q. Which spectroscopic techniques are essential for characterizing its structure and functional groups?

Nuclear Magnetic Resonance (NMR) is critical for confirming aromatic proton environments and substituent positions. Infrared (IR) spectroscopy identifies carboxylic ester (C=O stretch ~1700 cm⁻¹) and nitro group (asymmetric stretch ~1520 cm⁻¹). Mass spectrometry (MS) validates molecular weight and fragmentation patterns, while elemental analysis confirms purity .

Q. How is X-ray crystallography applied to resolve its molecular geometry?

Single-crystal X-ray diffraction determines bond lengths, angles, and torsion angles. For example, analogs show C–Cl bond lengths of ~1.73 Å and dihedral angles between aromatic rings ranging from 15° to 35°, indicating steric and electronic interactions . Data refinement with programs like SHELX ensures accuracy (R factor < 0.05) .

Q. What purification methods are optimal post-synthesis?

Recrystallization using ethyl acetate/petroleum ether mixtures achieves high purity (>95%). Column chromatography (silica gel, hexane:ethyl acetate gradient) separates regioisomers. Purity is confirmed via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can computational methods predict its reactivity and electronic properties?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Molecular electrostatic potential (MEP) maps highlight regions susceptible to hydrogen bonding or π-π stacking . Solvent effects are modeled using the Polarizable Continuum Model (PCM) .

Q. What strategies address contradictions in reported spectral or crystallographic data?

Comparative analysis of NMR chemical shifts across solvents (DMSO-d₆ vs. CDCl₃) resolves signal splitting discrepancies. For crystallographic conflicts (e.g., bond angles ±2°), statistical validation via R-factor convergence tests and residual electron density maps ensures reliability .

Q. How do substituents influence biological activity in structural analogs?

Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance binding to enzymes like carbonic anhydrase by increasing dipole interactions. SAR studies on analogs with -CF₃ or -OCH₃ substituents reveal steric hindrance effects on inhibitory potency .

Q. What catalytic systems improve reaction yield in large-scale synthesis?

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl groups efficiently. Ligands like triphenylphosphine stabilize intermediates, while formic acid derivatives act as CO surrogates in reductive cyclization, achieving yields >80% .

Q. How are enantiomerically pure forms synthesized, and what challenges arise?

Chiral resolution via HPLC with amylose-based columns separates enantiomers. Asymmetric catalysis using Rh(I) complexes induces stereoselectivity, though racemization at high temperatures remains a challenge. Circular dichroism (CD) monitors optical purity .

Q. What mechanistic insights explain byproduct formation during synthesis?

Byproducts like regioisomeric pyrazoles arise from competing cyclization pathways. Kinetic studies (e.g., time-resolved NMR) identify intermediates, while DFT simulations map energy barriers. Adjusting reaction stoichiometry (e.g., hydrazine excess) suppresses undesired pathways .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparisons with Analogous Compounds

Substituent Effects on Cannabinoid Receptor Binding

AM251 (N-(Piperidin-1-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide):

- SR141716 (Rimonabant): Contains a 4-chlorophenyl group at position 5 and a piperidinyl amide.

Ethyl 1-(2,4-dichlorophenyl)-5-phenylpyrazole-3-carboxylate (S1-5) :

Physical and Chemical Properties

Key Observations :

- The nitro group in the target compound may elevate melting points compared to chloro or phenyl substituents due to stronger dipole-dipole interactions.

- Higher logP values in AM251 and SR141716 correlate with increased lipophilicity from halogenated aryl groups.

Pharmacological and Toxicological Considerations

- Receptor Selectivity: The 4-nitrophenyl group’s electron-withdrawing nature may enhance CB1 receptor binding compared to SR141716’s 4-chlorophenyl but could increase off-target effects .

- AM251’s amide group circumvents this issue, suggesting the target compound may act as a prodrug .

Propriétés

IUPAC Name |

ethyl 1-(2,4-dichlorophenyl)-4-methyl-5-(4-nitrophenyl)pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl2N3O4/c1-3-28-19(25)17-11(2)18(12-4-7-14(8-5-12)24(26)27)23(22-17)16-9-6-13(20)10-15(16)21/h4-10H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHXPQSBSFOAMSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1C)C2=CC=C(C=C2)[N+](=O)[O-])C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl2N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.